Isomucronulatol 7-O-glucoside Isomucronulatol 7-O-glucoside Isomucronulatol 7-O-glucoside is an acrovestone and an isoflavonoid.
Brand Name: Vulcanchem
CAS No.: 94367-43-8
VCID: VC21338036
InChI: InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1
SMILES:
Molecular Formula: C23H28O10
Molecular Weight: 464.5 g/mol

Isomucronulatol 7-O-glucoside

CAS No.: 94367-43-8

Cat. No.: VC21338036

Molecular Formula: C23H28O10

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

Isomucronulatol 7-O-glucoside - 94367-43-8

CAS No. 94367-43-8
Molecular Formula C23H28O10
Molecular Weight 464.5 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1
Standard InChI Key SXHOGLPTLQBGDO-ZPHFBNLKSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC
Canonical SMILES COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC

Chemical Structure and Properties

Isomucronulatol 7-O-glucoside is classified as both an acrovestone and an isoflavonoid . Its structure is characterized by a glycosidic bond connecting the isomucronulatol moiety with glucose, which significantly contributes to its biological activity and potential therapeutic applications .

Chemical Identifiers and Nomenclature

Isomucronulatol 7-O-glucoside is known by several synonyms and chemical names, reflecting its structural characteristics and classification within organic chemistry.

ParameterInformation
Full Chemical Name(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Common Synonyms7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside, 7-Ddifg, 2'-hydroxy-3',4'-dimethoxy isoflavan-7-O-β-D-glucoside
CAS Registry Number94367-43-8 (Note: Alternative CAS number 136087-29-1 has also been reported )

Physicochemical Properties

The physicochemical properties of Isomucronulatol 7-O-glucoside provide critical information for researchers studying its bioavailability, pharmacokinetics, and potential applications.

PropertyValue
Molecular FormulaC23H28O10
Molecular Weight464.46 g/mol
Physical StatePowder
SolubilityDMSO: 55 mg/ml (118.42 mM)

Natural Sources and Isolation

Plant Sources

Isomucronulatol 7-O-glucoside has been isolated from various plant species, predominantly from those belonging to the Astragalus genus. These plants have been used in traditional medicine systems for centuries, particularly in Asian herbal practices.

The compound has been identified in:

  • Astragalus membranaceus

  • Astragalus mongholicus

  • Various other medicinal plants that contain isoflavonoids

Isolation and Purification Techniques

The isolation of Isomucronulatol 7-O-glucoside typically involves several chromatographic techniques. In research studies, this compound has been isolated and purified using column chromatography from natural product mixtures . The purification process often includes:

  • Initial extraction using organic solvents

  • Fractionation through various chromatographic methods

  • Structure confirmation using spectroscopic techniques including:

    • ESI-MS (Electrospray Ionization Mass Spectrometry)

    • 1H-NMR (Proton Nuclear Magnetic Resonance)

    • 13C-NMR (Carbon-13 Nuclear Magnetic Resonance)

Concentration (μg/mL)Observed Effects
30Moderate inhibition of inflammatory markers
50Enhanced inhibition of MMP13 and inflammatory cytokines
100Maximum observed inhibitory effect on osteoarthritis-related molecules

Synthesis and Production

Chemical Synthesis Approaches

While Isomucronulatol 7-O-glucoside naturally occurs in plants, synthetic pathways have been developed for its production. These synthetic routes typically involve glycosylation reactions in which isomucronulatol is connected to a glucose moiety.

The general synthetic approach includes:

  • Preparation of appropriate glycosyl donors

  • Activation of the glycosyl donor using suitable catalysts

  • Glycosylation reaction with isomucronulatol

  • Purification of the final product

Research Methodologies and Experimental Models

Cell Culture Systems

The biological activities of Isomucronulatol 7-O-glucoside have been extensively studied using cell culture systems. Human chondrosarcoma SW1353 cells represent a commonly used model for investigating the effects of this compound on osteoarthritis-related mechanisms .

The typical experimental protocol includes:

  • Culture of SW1353 cells under controlled conditions

  • Stimulation with IL-1β to induce inflammatory responses

  • Pretreatment with Isomucronulatol 7-O-glucoside at various concentrations

  • Assessment of inflammatory markers and mediators through techniques such as:

    • RT-PCR for mRNA expression analysis

    • Western blot for protein expression analysis

    • ELISA for quantification of secreted proteins

Future Research Directions

Knowledge Gaps and Research Needs

Despite the promising findings regarding Isomucronulatol 7-O-glucoside, several knowledge gaps remain that should be addressed in future research:

  • Full elucidation of its molecular mechanisms of action

  • Investigation of its bioavailability and pharmacokinetics in vivo

  • Assessment of safety profiles and potential toxicity

  • Development of improved synthetic routes for large-scale production

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